p-Hydroxyphenethyl trans-ferulate p-Hydroxyphenethyl trans-ferulate P-Hydroxyphenethyl trans-ferulate is a hydroxycinnamic acid.
p-Hydroxyphenethyl trans-ferulate is a natural product found in Angelica gigas, Glehnia littoralis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 84873-15-4
VCID: VC21146496
InChI: InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5+
SMILES: COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O
Molecular Formula: C18H18O5
Molecular Weight: 314.3 g/mol

p-Hydroxyphenethyl trans-ferulate

CAS No.: 84873-15-4

Cat. No.: VC21146496

Molecular Formula: C18H18O5

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

p-Hydroxyphenethyl trans-ferulate - 84873-15-4

Specification

Description P-Hydroxyphenethyl trans-ferulate is a hydroxycinnamic acid.
p-Hydroxyphenethyl trans-ferulate is a natural product found in Angelica gigas, Glehnia littoralis, and other organisms with data available.
CAS No. 84873-15-4
Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
IUPAC Name 2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5+
Standard InChI Key JMSFLLZUCIXALN-WEVVVXLNSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=C(C=C2)O)O
SMILES COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O
Canonical SMILES COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O
Appearance Powder
Melting Point 165 - 166 °C

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